molecular formula C11H11F6NO4S2 B15204936 1,1,1-Trifluoro-N-mesityl-N-((trifluoromethyl)sulfonyl)methanesulfonamide

1,1,1-Trifluoro-N-mesityl-N-((trifluoromethyl)sulfonyl)methanesulfonamide

Cat. No.: B15204936
M. Wt: 399.3 g/mol
InChI Key: GWTKUYWJURXSDA-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N-mesityl-N-((trifluoromethyl)sulfonyl)methanesulfonamide is an organic compound known for its strong electron-withdrawing properties. It is commonly used in various chemical reactions and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-N-mesityl-N-((trifluoromethyl)sulfonyl)methanesulfonamide typically involves the reaction of mesitylamine with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-mesityl-N-((trifluoromethyl)sulfonyl)methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted sulfonamides, while oxidation can produce sulfonic acids .

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-N-mesityl-N-((trifluoromethyl)sulfonyl)methanesulfonamide involves its strong electron-withdrawing properties. This characteristic allows it to stabilize negative charges and facilitate various chemical reactions. The compound acts as a Lewis acid, forming complexes with electron-rich species and promoting catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-N-mesityl-N-((trifluoromethyl)sulfonyl)methanesulfonamide is unique due to the presence of the mesityl group, which provides steric hindrance and enhances the compound’s stability. This makes it particularly useful in reactions requiring strong electron-withdrawing groups and high stability .

Properties

Molecular Formula

C11H11F6NO4S2

Molecular Weight

399.3 g/mol

IUPAC Name

1,1,1-trifluoro-N-(trifluoromethylsulfonyl)-N-(2,4,6-trimethylphenyl)methanesulfonamide

InChI

InChI=1S/C11H11F6NO4S2/c1-6-4-7(2)9(8(3)5-6)18(23(19,20)10(12,13)14)24(21,22)11(15,16)17/h4-5H,1-3H3

InChI Key

GWTKUYWJURXSDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)C

Origin of Product

United States

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